molecular formula C22H15ClN2OS B2858032 5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956949-89-6

5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2858032
CAS RN: 956949-89-6
M. Wt: 390.89
InChI Key: SOPCTZKGMWETOI-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It has been studied in the context of its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction. For instance, the crystal structure of human glycolate oxidase in complex with a related compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole” has a molecular weight of 228.722 Da and a mono-isotopic mass of 227.958267 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a critical intermediate in the synthesis of novel heterocyclic structures. For instance, it has been utilized in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes through the Vilsmeier–Haack reaction. These carbaldehydes are further used to synthesize heterocyclic chalcones and dipyrazolopyridines, indicating its utility in creating complex molecular frameworks with potential biological activity (Quiroga et al., 2010).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound has been involved in the three-component synthesis and 1,3-dipolar cycloaddition to produce highly functionalized pyrans and 1,2,4-oxadiazoles. This showcases its role in generating compounds that could be explored for pharmacological activities (Suresh Kumar et al., 2013).

Advanced Material Science

Further, its application extends into the development of advanced materials, where its derivatives have been investigated for their photophysical properties. For example, pyrazole-based solid-state emissive NLOphores with TICT characteristics have been synthesized, displaying significant potential in optoelectronic applications (Lanke & Sekar, 2016).

Organic Synthesis Methodologies

Moreover, this compound has been a key player in exploring new organic synthesis methodologies, such as the ultrasonic-promoted synthesis of dihydropyrazole derivatives, highlighting its significance in enhancing reaction efficiencies and yields (Trilleras et al., 2013).

Mechanism of Action

While the exact mechanism of action of “5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is not known, similar compounds have been studied for their biological activities. For instance, the inhibitor CCPST interacts with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCTZKGMWETOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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